molecular formula C24H36O9 B14234892 Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate CAS No. 221640-97-7

Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate

Cat. No.: B14234892
CAS No.: 221640-97-7
M. Wt: 468.5 g/mol
InChI Key: FOVJRNXVTBHEPB-UHFFFAOYSA-N
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Description

Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by a benzene ring substituted with three 1-propoxyethyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 1-propoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzene-1,3,5-tricarboxylic acid, benzene-1,3,5-tricarboxylate esters with different substituents, and benzene-1,3,5-tricarboxylate alcohols .

Mechanism of Action

The mechanism by which Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate exerts its effects is primarily through its ability to form stable complexes and frameworks. The ester groups facilitate interactions with various molecular targets, enabling the compound to participate in supramolecular assemblies and catalysis. The benzene ring provides structural rigidity, while the propoxyethyl groups offer flexibility and functionalization potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate stands out due to its unique combination of ester and propoxyethyl groups, which provide both stability and functionalization versatility. This makes it particularly valuable in applications requiring precise molecular interactions and structural integrity .

Properties

CAS No.

221640-97-7

Molecular Formula

C24H36O9

Molecular Weight

468.5 g/mol

IUPAC Name

tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C24H36O9/c1-7-10-28-16(4)31-22(25)19-13-20(23(26)32-17(5)29-11-8-2)15-21(14-19)24(27)33-18(6)30-12-9-3/h13-18H,7-12H2,1-6H3

InChI Key

FOVJRNXVTBHEPB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC(C)OCCC)C(=O)OC(C)OCCC

Origin of Product

United States

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